Product packaging for 4-Methylthiazole-2-carboximidamide(Cat. No.:)

4-Methylthiazole-2-carboximidamide

Cat. No.: B11922715
M. Wt: 141.20 g/mol
InChI Key: YQDZFUGKZPLFIH-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Containing Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry. Among these, compounds incorporating both nitrogen and sulfur atoms are of particular interest due to their diverse physicochemical properties and broad range of biological activities. researchgate.netopenmedicinalchemistryjournal.com These heterocycles are not merely synthetic curiosities; they are integral components of numerous natural products and pharmaceutical agents. acs.org The presence of nitrogen and sulfur atoms in the heterocyclic ring introduces unique structural features, such as the ability to participate in hydrogen bonding and coordinate with metal ions, which allows them to interact effectively with biological targets. researchgate.netopenmedicinalchemistryjournal.com

The structural diversity of nitrogen-sulfur heterocycles enables them to serve as scaffolds for designing new drugs with a wide spectrum of therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents. researchgate.netnih.goveurekaselect.com Their unique properties have led to their use in various industries, from pharmaceuticals to agrochemicals. researchgate.netopenmedicinalchemistryjournal.com The ongoing research into these compounds aims to discover novel molecules with enhanced efficacy, reduced toxicity, and improved pharmacokinetic profiles, highlighting their sustained importance in the quest for new therapeutic solutions. openmedicinalchemistryjournal.comnih.gov

Prominence of the Thiazole (B1198619) Nucleus as a Bioactive Scaffold

The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry. cancer.govnih.govbenthamdirect.com Its significance is underscored by its presence in a wide array of natural products, most notably Vitamin B1 (Thiamine), and in numerous synthetic drugs. nih.govbenthamdirect.com The thiazole nucleus is a key structural component in more than 18 FDA-approved drugs, demonstrating its clinical relevance and versatility. cancer.govnih.govdntb.gov.ua

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. cancer.govnih.govfabad.org.tr For instance, drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib feature a thiazole core, showcasing its role in combating complex diseases. nih.govnih.gov The aromatic nature of the thiazole ring, combined with its ability to be substituted at various positions, allows for extensive structural modifications to optimize biological activity and selectivity for specific targets. fabad.org.trnih.gov This adaptability has made the thiazole scaffold a focal point for the development of new therapeutic agents targeting a wide range of medical conditions. researchgate.netwisdomlib.org

Overview of the Carboximidamide Moiety as a Pharmacophore in Therapeutic Agents

The carboximidamide group, also known as an amidine, and its related amidoxime (B1450833) functionality, are recognized as important pharmacophores in modern drug design. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological interaction with a target. The carboximidamide moiety is often employed as a bioisostere for carboxylic acids and esters, meaning it can replace these groups to enhance a molecule's pharmacokinetic and pharmacodynamic properties without losing the key interactions required for activity. nih.govnih.gov

This functional group is a key feature in a variety of compounds demonstrating significant biological effects, particularly in the realm of cancer and inflammation research. nih.govnih.gov For example, novel aryl carboximidamide derivatives have been developed as potent inhibitors of enzymes like BRAF and p38α, which are implicated in cancer cell proliferation. nih.gov Furthermore, hybrids incorporating the carboximidamide group have shown promising anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The ability of the carboximidamide group to engage in specific hydrogen bonding and other molecular interactions makes it a valuable component in the design of targeted therapeutic agents. nih.gov

Rationale for Academic Research on 4-Methylthiazole-2-carboximidamide

The academic interest in this compound stems from the rational combination of two well-established bioactive components: the 4-methylthiazole (B1212942) ring and the 2-carboximidamide functional group. As outlined previously, the thiazole nucleus is a proven scaffold for a multitude of therapeutic activities. cancer.govfabad.org.trnih.gov Specifically, substitution at the 2-position of the thiazole ring is a common strategy in the development of bioactive compounds, including 2-aminothiazole (B372263) derivatives that show promise as anticancer and antimicrobial agents. nih.govmdpi.com

Simultaneously, the carboximidamide moiety is a known pharmacophore that can confer potent biological activity and favorable drug-like properties. nih.govnih.gov The strategic hybridization of these two moieties into a single molecule, this compound, presents a compelling case for investigation. This novel structure has the potential to exhibit unique biological activities, possibly leveraging the properties of both the thiazole scaffold and the carboximidamide group to interact with biological targets in new ways.

Despite the strong theoretical foundation, a review of current scientific literature reveals a scarcity of specific research on this compound itself. While studies on related compounds such as 4-methylthiazole-2-carboxylic acid and various 2-amino-4-methylthiazole (B167648) derivatives exist, this specific carboximidamide derivative appears to be an under-explored area. sigmaaldrich.comgoogle.com This knowledge gap provides a clear rationale for academic research. Synthesizing and evaluating the biological activity of this compound could lead to the discovery of a new class of therapeutic agents, potentially with applications in oncology, infectious diseases, or inflammatory conditions, thereby filling a niche in the vast landscape of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3S B11922715 4-Methylthiazole-2-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C5H7N3S/c1-3-2-9-5(8-3)4(6)7/h2H,1H3,(H3,6,7)

InChI Key

YQDZFUGKZPLFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=N)N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms (primarily ¹H and ¹³C). While NMR data is crucial for assigning molecular connectivity, specific experimental ¹H or ¹³C NMR spectra for 4-Methylthiazole-2-carboximidamide were not available in the surveyed literature.

For context within its synthesis, spectroscopic data for its immediate precursor, 4-methylthiazole-2-carbonitrile, has been reported. The ¹H-NMR spectrum in DMSO-d₆ showed signals at δ 7.90 (s, 1H) and δ 2.51 (s, 3H), corresponding to the thiazole (B1198619) ring proton and the methyl group protons, respectively. google.com The conversion of the nitrile group to the carboximidamide function would be expected to induce significant shifts in the NMR spectrum, particularly for the adjacent ring proton and the carbon of the C=N group.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula.

The hydrochloride salt of this compound has been analyzed by mass spectrometry, which detected the protonated molecule. google.com This finding confirms the molecular weight of the free base, which is consistent with its chemical formula, C₅H₇N₃S. The observed mass provides foundational evidence for the compound's successful synthesis. google.com

Table 1: Mass Spectrometry Data for this compound

Ion Observed m/z Technique Source
[M+H]⁺ 142.0 MS google.com

M represents the neutral molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H bonds in the amidine group, the C=N double bonds of both the amidine and the thiazole ring, and C-H bonds of the methyl group. However, specific experimental FTIR data for this compound were not identified in the reviewed scientific literature.

Advanced Spectroscopic Techniques for Stereochemical and Tautomeric Investigations

Beyond primary structure elucidation, advanced spectroscopic techniques can probe more subtle molecular features like tautomerism. The carboximidamide group of this compound can theoretically exist in different tautomeric forms. While some sources acknowledge that thiazole derivatives can exist as tautomers, specific studies investigating the tautomeric equilibrium or stereochemical aspects of this compound have not been reported in the available literature. google.com

Computational Chemistry and in Silico Investigations of 4 Methylthiazole 2 Carboximidamide

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and affinity of potential drug candidates like 4-Methylthiazole-2-carboximidamide.

The selection of appropriate protein targets is the foundational step in molecular docking. For a compound containing a thiazole (B1198619) moiety, a heterocyclic ring known for its diverse biological activities, relevant targets often include enzymes and receptors implicated in major diseases. Thiazole derivatives have been investigated as inhibitors for a range of protein families. nih.gov

Based on studies of structurally similar thiazole-containing compounds, the following proteins are considered relevant targets for in silico investigation of this compound:

Protein Target FamilySpecific ExamplesAssociated Disease/FunctionRationale for Selection
Cyclin-Dependent Kinases (CDKs) CDK2, CDK4, CDK6Cancer, Cell Cycle RegulationThiazole derivatives have shown promise as inhibitors of these key cell cycle regulators. nih.gov
Cyclooxygenase (COX) Isozymes COX-1, COX-2Inflammation, PainThe thiazole scaffold is present in compounds designed as selective COX-2 inhibitors. nih.gov
Oncogenic Transcription Factors Forkhead Box Protein M1 (FOXM1)CancerBenzothiazole (B30560) derivatives have been identified as inhibitors of the FOXM1 DNA-binding domain. nih.gov
Viral Proteases SARS-CoV-2 Main Protease (Mpro)Viral InfectionsThiazole-containing conjugates have been studied as potential inhibitors of viral replication enzymes. nih.gov

Preparation of these protein targets for docking is a critical process. Typically, the three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The preparation protocol involves several steps using software suites such as Schrödinger or AutoDock Tools:

Removal of non-essential water molecules and co-crystallized ligands from the binding site.

Addition of hydrogen atoms, which are often not resolved in crystal structures.

Assignment of correct protonation states for amino acid residues at a physiological pH.

Energy minimization of the protein structure to relieve any steric clashes.

The ligand, this compound, must also be prepared for docking. Its 2D structure is converted into a 3D conformation, and its geometry is optimized using quantum mechanics or molecular mechanics force fields to find a low-energy state.

The docking process is then executed using specialized software. A common protocol can be described as follows:

Grid Generation: A grid box is defined around the active site of the prepared protein target. This grid pre-calculates the potential energy of different atom types, speeding up the docking calculations.

Ligand Docking: The prepared ligand is placed into the defined grid box. The docking algorithm, such as Glide, systematically searches for the best binding poses by exploring various conformations and orientations of the ligand within the active site. nih.gov

Scoring and Ranking: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the top-scoring pose typically representing the most likely binding mode.

Post-Docking Analysis: The best poses are further refined and analyzed. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be employed to recalculate binding free energies for higher accuracy. nih.gov

Analysis of the top-ranked docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are predicted to involve its key functional groups: the thiazole ring, the methyl group, and the carboximidamide moiety.

The primary types of interactions to be analyzed include:

Hydrogen Bonds: The carboximidamide group, with its nitrogen and hydrogen atoms, is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site (e.g., with aspartate, glutamate, or asparagine).

Hydrophobic Interactions: The methyl group on the thiazole ring can form favorable hydrophobic contacts with nonpolar residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Salt Bridges: If the carboximidamide group is protonated, it can form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

Studies on similar benzothiazole derivatives targeting FOXM1 have highlighted interactions with key amino acids such as Asn283, His287, and Arg286 as being crucial for inhibition. nih.gov A similar analysis for this compound would identify the specific residues it interacts with in its target proteins.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to gain insights into its binding kinetics. nih.govnih.gov

The process involves placing the top-scoring docked complex into a simulated physiological environment (a box of water molecules and ions). The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds.

Analysis of the MD simulation trajectory provides key information:

Conformational Stability: The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value indicates that the ligand remains securely bound in the active site.

Binding Pocket Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated. This reveals which parts of the protein are flexible and which are stabilized by the ligand's presence.

Interaction Persistence: The persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking pose can be monitored throughout the simulation, confirming their importance for binding.

These simulations can confirm that the binding mode predicted by docking is stable and does not dissociate, lending higher confidence to the in silico findings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound, a wide array of descriptors would be calculated using software like PaDEL or Dragon. nih.gov

These descriptors can be grouped into several categories:

Descriptor CategoryDescriptionExamples Relevant to this compound
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Count, H-bond Donors/Acceptors.
2D Descriptors Based on the 2D representation (connectivity).Topological Polar Surface Area (TPSA), Connectivity Indices, Kappa Shape Indices.
3D Descriptors Based on the 3D conformation of the molecule.Solvent Accessible Surface Area (SASA), Molecular Volume, Principal Moments of Inertia.
Quantum-Chemical Descriptors Derived from quantum mechanics calculations.HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Dipole Moment. protoqsar.com

Once calculated for a set of related molecules with known activities, statistical methods like multiple linear regression or machine learning are used to build the QSAR model. The resulting equation highlights which descriptors are most important for activity, providing valuable guidance for future chemical modifications to enhance potency. nih.gov

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it The development of robust QSAR models is a critical step in modern drug design, providing a framework to predict the activity of novel compounds before their synthesis. uniroma1.itnih.gov For derivatives of the 4-methylthiazole (B1212942) scaffold, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

The process begins with the compilation of a dataset of thiazole derivatives with known biological activities. researchgate.net This data is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.netnih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to create the QSAR model. nih.govresearchgate.netnih.gov The goal is to find the best correlation between the selected descriptors and the observed biological activity. uniroma1.it

Validation is a crucial phase to ensure the model is robust, stable, and has high predictive accuracy. nih.gov Internal validation is often performed using the leave-one-out cross-validation (q²) technique, which assesses the model's internal consistency. researchgate.net External validation, using the independent test set, is the ultimate test of a model's ability to predict the activity of new, untested compounds (predictive r²). researchgate.netnih.gov A statistically significant QSAR model for thiazole derivatives might reveal, for instance, that electrostatic and steric fields are dominant factors in determining binding affinities. researchgate.net

Table 1: Key Statistical Metrics for QSAR Model Validation

Metric Description Acceptable Value
r² (Correlation Coefficient) Measures the goodness-of-fit of the model for the training set. > 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model. > 0.5

| Predictive r² | Measures the predictive power of the model for an external test set. | > 0.5 |

These validated models serve as powerful tools for the subsequent stages of drug design.

Application of Predictive Models for Rational Compound Design

Once a predictive QSAR model is developed and rigorously validated, it becomes a cornerstone for the rational design of new compounds with enhanced potency and desired properties. researchgate.net The insights derived from the model guide medicinal chemists in making strategic modifications to the lead scaffold, such as this compound.

The QSAR model highlights which molecular descriptors positively or negatively influence biological activity. For example, if a 3D-QSAR model indicates that a negative electrostatic potential in a specific region of the molecule enhances activity, chemists can design new analogues by introducing electron-withdrawing groups at that position. researchgate.net Conversely, if bulky substituents in another area are shown to be detrimental, smaller functional groups would be proposed.

This model-driven approach was successfully applied in the discovery of novel anticancer agents based on phenanthrine-based tylophorine (B1682047) derivatives, where validated QSAR models were used to screen virtual databases, leading to the identification of experimentally confirmed hits. uniroma1.it Similarly, for the 4-methylthiazole scaffold, these models can be used to virtually screen libraries of potential derivatives, prioritizing the synthesis of only those compounds with the highest predicted activity. This significantly reduces the time and resources spent on synthesizing and testing less promising molecules. uniroma1.it This iterative cycle of prediction, synthesis, and testing is a hallmark of modern rational drug design. rug.nl

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling and virtual screening are powerful computational strategies used to discover novel molecular scaffolds that could serve as starting points for drug development. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For a target of interest for this compound, a pharmacophore model can be generated based on its structure and known active derivatives. This model then serves as a 3D query for virtual screening of large chemical databases containing millions of compounds. nih.gov The screening process filters these vast libraries to identify molecules that match the pharmacophore model, and thus have a high probability of binding to the same target. nih.gov

This approach is not limited to finding analogues of the original scaffold. It can identify entirely new and diverse chemical structures that satisfy the essential binding features, potentially leading to the discovery of compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.govnih.gov The hits identified from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection before they are prioritized for experimental testing. nih.gov This combination of techniques accelerates the identification of promising new lead compounds. nih.gov

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, and Excretion)

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. preste.ai In silico ADMET prediction tools are therefore essential in early-stage drug discovery to filter out compounds that are likely to fail later on. nih.govresearchgate.net These computational models predict the absorption, distribution, metabolism, excretion, and potential toxicity of a compound based solely on its chemical structure. nih.govmdpi.com For derivatives of this compound, these predictions provide a crucial initial assessment of their drug-like potential.

Various software platforms and web servers are available to perform these predictions, analyzing parameters such as solubility, membrane permeability, plasma protein binding, and interaction with metabolic enzymes. researchgate.netmdpi.com Early assessment of these properties allows for the optimization of the lead compound, modifying its structure to improve its ADMET profile while maintaining its therapeutic activity.

Prediction of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS), while it is an undesirable trait for peripherally acting drugs due to potential CNS side effects. preste.ainih.gov In silico models are widely used to predict BBB permeability at an early stage. researchgate.netnih.gov

These predictive models often rely on key molecular properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Machine learning and deep learning models are also increasingly being developed to provide more accurate classifications of compounds as BBB-permeable (BBB+) or non-permeable (BBB-). nih.gov For this compound and its analogues, these predictions are vital for determining their potential therapeutic applications.

Table 2: Predicted Blood-Brain Barrier Permeability for Hypothetical Analogues

Compound Structure Predicted logBB Predicted BBB Permeability
This compound R = H -0.95 Low to None
Analogue A R = CH₃ -0.72 Low
Analogue B R = Phenyl -0.15 Moderate
Analogue C R = Cl -0.88 Low to None

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the output of in silico prediction tools.

Prediction of Metabolic Stability and Major Metabolites

Metabolic stability is a key determinant of a drug's half-life and duration of action in the body. nih.gov Compounds that are rapidly metabolized often have poor bioavailability and require frequent dosing. In silico tools can predict a compound's metabolic stability by identifying its "metabolic soft spots"—the sites on the molecule most susceptible to metabolism by enzymes, particularly the Cytochrome P450 (CYP) family. nih.gov

By identifying these labile sites on the this compound scaffold, chemists can make targeted structural modifications to block or hinder metabolism. For example, replacing a metabolically vulnerable methyl group with a chlorine atom has been shown to improve metabolic stability in other scaffolds. nih.gov These models can also predict the major metabolites that would be formed, which is important for understanding the complete pharmacology and potential toxicity of a drug candidate.

Table 3: Predicted Metabolic Stability for Hypothetical Analogues

Compound Predicted Half-life (t½) in Human Liver Microsomes (min) Predicted Major Metabolic Reaction
This compound < 15 N-dealkylation, Aromatic hydroxylation
Analogue A (Metabolically Blocked) > 60 Glucuronidation
Analogue B 25 Benzylic hydroxylation

Note: The values presented are hypothetical and for illustrative purposes.

Prediction of Oral Bioavailability and Drug-Likeness

For a drug to be administered orally, it must be effectively absorbed from the gastrointestinal tract and possess favorable physicochemical properties. "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. researchgate.net

Several rule-based filters are used to evaluate drug-likeness, the most famous being Lipinski's Rule of Five. nih.gov These rules establish criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds and polar surface area, is another important predictor of good oral bioavailability. nih.gov In silico tools calculate these properties for compounds like this compound to provide an early indication of their potential to be developed as oral medications. nih.govnih.gov

Table 4: Predicted Drug-Likeness Properties based on Lipinski's and Veber's Rules

Property Rule This compound Analogue B (Phenyl)
Molecular Weight ( g/mol ) < 500 141.19 217.28
LogP (Lipophilicity) < 5 0.85 2.60
H-bond Donors < 5 2 2
H-bond Acceptors < 10 2 2
Lipinski Violations 0 0 0
Polar Surface Area (Ų) < 140 65.4 65.4
Rotatable Bonds < 10 1 2

Note: The values presented are calculated or predicted and serve as examples of typical in silico outputs.

Structure Activity Relationship Sar Studies of 4 Methylthiazole 2 Carboximidamide Analogues

Systematic Substitution Strategies on the Thiazole (B1198619) Ring System

The thiazole ring serves as a versatile platform for chemical modification. Alterations to the substituents on this heterocyclic core can profoundly impact the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets.

In a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, the introduction of the methyl group at the C4 position was found to improve the compound's geometric conformation, leading to better fitting within the active site of the target enzyme and consequently enhancing its inhibitory potency. acs.org This suggests that even small alkyl groups at this position can have a significant impact on the molecule's three-dimensional structure and its ability to engage in productive binding interactions.

Table 1: Effect of C4-Methyl Substitution on Biological Activity

Compound Substitution at C4 Relative Potency Reference
Analogue A Hydrogen Lower acs.org
Analogue B Methyl Higher acs.org

The carboximidamide group at the C2 position of the thiazole ring is a key functional group that often participates in crucial hydrogen bonding interactions with the target protein. Modifications to this group can therefore dramatically alter the binding affinity and biological activity of the compound. While direct SAR studies on the carboximidamide group are limited, research on the closely related carboxamide and aminoguanidine (B1677879) analogues provides valuable insights.

For instance, in a series of 2-amino-thiazole-4-carboxamides, the amide linker was found to be a critical component for antitumor activity. jst.go.jp The nature of the substituents on the amide nitrogen was shown to significantly influence the antiproliferative activity of these compounds. jst.go.jp Similarly, for thiazole aminoguanidines, the introduction of a rotatable bond between the C2 position of the thiazole and a hydrophobic group was shown to increase molecular flexibility, leading to enhanced activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings highlight the importance of the C2 substituent's size, flexibility, and hydrogen bonding capacity in determining the biological efficacy of these thiazole derivatives.

Influence of Aromatic and Heteroaromatic Ring Substitutions on Efficacy

The introduction of various aromatic and heteroaromatic rings to the core 4-methylthiazole-2-carboximidamide structure has been a widely explored strategy to enhance biological activity. These ring systems can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein, thereby increasing binding affinity.

SAR studies have shown that the nature and substitution pattern of these aromatic rings are critical for activity. For example, in a series of thiazole derivatives, the presence of a para-halogen-substituted phenyl ring attached to the thiazole was found to be important for activity. mdpi.com Specifically, compounds with electron-withdrawing groups like fluorine, chlorine, and bromine on the phenyl ring often exhibit enhanced potency. nih.gov The position of the substituent on the benzene (B151609) ring is also crucial, with mono-substitution at the 4-position of the benzene ring generally leading to higher inhibitory activity compared to substitutions at the 2- or 3-positions. nih.gov

The replacement of a phenyl ring with other heteroaromatic systems, such as thiophene (B33073) or pyridine, has also been investigated. In some cases, a thiophene ring was found to be a favorable replacement, leading to potent activity. nih.gov However, the introduction of bulky substituents like a naphthyl group or electron-rich five-membered rings can sometimes lead to a decrease in activity, indicating that the size and electronic properties of the hydrophobic pocket in the target protein are finely tuned. nih.gov

Table 2: Influence of Aromatic Substitutions on Efficacy

Compound Analogue Aromatic Substitution Observed Activity Reference
C 4-Fluorophenyl High nih.gov
D 3-Fluorophenyl Moderate nih.gov
E 2-Fluorophenyl Moderate nih.gov
F 4-Chlorophenyl High nih.govnih.gov
G 2-Thienyl Moderate nih.gov
H 2-Naphthyl Low nih.gov

Conformational Analysis and Its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule and to understand how these conformations relate to its ability to bind to a biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) are often employed for this purpose. mdpi.com

For thiazole derivatives, conformational analysis has been used to establish the most probable three-dimensional structures in solution. mdpi.com These studies have revealed that the relative orientation of the thiazole ring and its substituents is crucial for biological activity. The molecule must adopt a specific conformation to fit optimally into the binding site of its target protein. By correlating the preferred conformations with the observed biological activities of a series of analogues, researchers can develop a more refined understanding of the structural requirements for potency. mdpi.com

Elucidation of Key Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to exert a specific biological activity. The elucidation of the key pharmacophoric features of this compound analogues is essential for the design of new and improved compounds.

Based on extensive SAR studies, a general pharmacophore model for this class of compounds has emerged. This model typically includes:

A central thiazole ring: This heterocyclic core acts as a scaffold, holding the other functional groups in the correct spatial orientation. nih.gov

A hydrogen bond donor/acceptor group at the C2 position: The carboximidamide or a related group is crucial for forming hydrogen bonds with the target protein. jst.go.jp

A hydrophobic aromatic or heteroaromatic group: This group typically engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the target. mdpi.com

A methyl group at the C4 position: This group helps to ensure the correct conformational geometry for optimal binding. acs.org

Molecular docking studies have further refined this pharmacophore model by identifying specific amino acid residues in the target protein that interact with each of these key features. nih.gov For example, hydrogen bonds between the carboximidamide group and specific residues like Met 374 and Arg 115 have been identified as being critical for inhibitory activity in some target enzymes. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

Scientific literature detailing receptor binding studies or the ligand-receptor interaction profile for 4-Methylthiazole-2-carboximidamide is not available.

Cellular Pathway Modulation

Modulation of Key Signaling Pathways (e.g., NFkB, mTOR, PI3K/Akt)

There is no available research documenting the effects of this compound on the NF-κB, mTOR, or PI3K/Akt signaling cascades. The PI3K/Akt/mTOR pathway is a critical regulator of cellular processes, and its modulation is a key area of investigation in various diseases. nih.govnih.gov Similarly, the NF-κB pathway is a pivotal mediator of inflammatory and immune responses. nih.gov However, no studies have been published that assess the inhibitory or activatory potential of this compound against these pathways.

Target Engagement and Validation Studies

Information regarding the specific molecular targets of this compound is not available. Target engagement and validation are crucial steps in drug discovery to confirm that a compound interacts with its intended biological target in a cellular environment. nih.gov Methodologies for such studies are well-established, but they have not been applied to or reported for this specific compound.

Cellular Uptake and Subcellular Localization Studies

There are no published studies on the cellular permeability, uptake mechanisms, or subcellular localization of this compound. Understanding how a compound enters cells and where it accumulates is fundamental to elucidating its mechanism of action. nih.gov Research in this area would be required to understand the bioavailability of the compound at a cellular level.

Biological Activities in Vitro Efficacy of 4 Methylthiazole 2 Carboximidamide and Derivatives

Antimicrobial Activity

Derivatives of 4-methylthiazole (B1212942) have demonstrated a broad spectrum of antimicrobial activities. bohrium.comresearchgate.net The search for new antimicrobial agents is driven by the increasing threat of drug-resistant pathogens. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Novel 2,4-disubstituted thiazole (B1198619) derivatives have been synthesized and evaluated for their antibacterial activity. bohrium.com Studies have shown that these compounds exhibit modest to good antibacterial effects against both Gram-positive and Gram-negative bacteria. bohrium.com For instance, a series of newly synthesized 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives showed significant growth inhibition against a wide spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, the antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives was investigated, revealing valuable antibacterial effects. researchgate.net While no significant difference was observed in the activity of these compounds against Gram-positive versus Gram-negative bacteria, all synthesized compounds showed half the potency of the reference drug against Pseudomonas aeruginosa. researchgate.net Another study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

The introduction of different substituents on the thiazole ring has been shown to influence antibacterial potency. For example, in a series of benzothiazolylthiazolidin-4-one derivatives, the nature of the substituent on the benzene (B151609) and benzothiazole (B30560) rings affected the antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected 4-Methylthiazole Derivatives

Compound/DerivativeBacterial StrainsActivityReference
2,4-disubstituted thiazole derivativesGram-positive and Gram-negative bacteriaModest to good bohrium.com
2-bromo-4-methylthiazole-5-carboxamide derivativesGram-positive and Gram-negative bacteriaRemarkable growth inhibition researchgate.net
4-methylthiazole-(benz)azole derivativesPseudomonas aeruginosaHalf the potency of the reference drug researchgate.net
N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coliGood antibacterial agents mdpi.com

Antifungal Efficacy Against Various Fungal Pathogens (e.g., Candida albicans)

Derivatives of 4-methylthiazole have also been investigated for their antifungal properties, particularly against Candida albicans, a common fungal pathogen. bohrium.comnih.gov Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. nih.gov Further studies on clinical isolates of C. albicans from immunocompromised patients confirmed the potent antifungal effect of these derivatives, with MIC values between 0.008 and 7.81 µg/mL. nih.gov

The antifungal activity of these compounds is often fungicidal, similar to the action of nystatin. nih.gov The high lipophilicity of these thiazole derivatives has been correlated with their strong antifungal activity. nih.gov Other studies on 1,2,4-triazole (B32235) derivatives have also shown significant antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov

Table 2: Antifungal Activity of Selected 4-Methylthiazole Derivatives against Candida albicans

Compound/DerivativeStrain(s)MIC Range (µg/mL)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesReference strains0.015–3.91 nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesClinical isolates0.008–7.81 nih.gov

Antiviral Activity against Relevant Viral Targets

While the primary focus of many studies has been on antibacterial and antifungal activities, some thiazole derivatives have been explored for their potential as antiviral agents. researchgate.netnih.gov However, detailed research findings specifically on the antiviral activity of 4-Methylthiazole-2-carboximidamide against relevant viral targets are limited in the provided search results.

Antiproliferative and Anticancer Activity

The thiazole scaffold is recognized for its potent cytotoxic activity in various cancer cell lines. nih.gov Numerous studies have focused on synthesizing and evaluating 4-methylthiazole derivatives for their potential as anticancer agents. researchgate.netnih.govnih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., colon, leukemia)

Derivatives of 4-methylthiazole have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, including those from colon cancer and leukemia. researchgate.netnih.govbrieflands.com For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives showed that the HT-29 human colon cancer cell line was more sensitive compared to other cell lines. brieflands.com Some of these derivatives were able to induce apoptosis in cancer cells. brieflands.com

In another study, newly synthesized paracyclophanylthiazoles displayed anticancer activity against a leukemia subpanel, specifically the RPMI-8226 and SR cell lines. nih.gov One compound, in particular, showed the most potent cytotoxic activity against 60 different cancer cell lines and was selected for further investigation. nih.gov This compound demonstrated antiproliferative activity with IC50 values of 1.61 ± 0.04 and 1.11 ± 0.03 µM against RPMI-8226 and SR cell lines, respectively. nih.gov

Furthermore, derivatives of 2-acetamidothiazole-5-carboxamide have shown strong antiproliferative activity against MCF-7, MDA-MB 231, and HT-29 cells. nih.gov Similarly, some 1,2,3-thiadiazole (B1210528) analogs exhibited diverse cytotoxicity against human myeloid leukemia HL-60 and human colon adenocarcinoma HCT-116 cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected 4-Methylthiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity/IC50Reference
2-phenylthiazole-4-carboxamide derivativesHT-29 (Colon)High sensitivity brieflands.com
ParacyclophanylthiazolesRPMI-8226, SR (Leukemia)IC50: 1.61, 1.11 µM nih.gov
2-acetamidothiazole-5-carboxamide derivativesMCF-7, MDA-MB 231, HT-29Strong antiproliferative activity nih.gov
1,2,3-thiadiazole analogsHL-60 (Leukemia), HCT-116 (Colon)Diverse cytotoxicity nih.gov

Assessment of Selective Toxicity Towards Cancer Cells

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal cells. Some studies have addressed this with 4-methylthiazole derivatives. One study on a 2-amino-1,3,4-thiadiazole (B1665364) based compound found that in anticancer concentrations, it had no influence on the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts. nih.gov This suggests a degree of selective toxicity.

Another study on synthetic 1,2,4-triazole-3-carboxamide derivatives demonstrated a significant antiproliferative effect in leukemia cell lines compared to non-transformed monocytes, indicating a potential for selective action against cancer cells. nih.gov

Anti-inflammatory Activity

Thiazole derivatives have demonstrated notable anti-inflammatory properties in various in vitro studies. These compounds often target key enzymes and signaling pathways involved in the inflammatory response.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. For instance, the thiazole derivatives N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35) were studied for their effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Both compounds were found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) without affecting the protein levels of COX-2, suggesting they may act as specific inhibitors of the enzyme's activity. nih.gov Their inhibitory effect on PGE2 production was comparable to that of NS-398, a known selective COX-2 inhibitor. nih.gov

Similarly, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory potential. mdpi.com Several compounds in this series exhibited significant protection against carrageenan-induced paw edema in mice, with some showing greater activity than the standard drug indomethacin. mdpi.com Further investigation revealed that these compounds were potent and selective inhibitors of COX-1. mdpi.com

Other studies have explored the broader anti-inflammatory effects of thiazole derivatives. For example, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), was shown to attenuate inflammatory markers in a model of type 2 diabetes. nih.gov Likewise, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrated anti-inflammatory properties by ameliorating inflammatory cytokines in diabetic rats. nih.gov Additionally, certain thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazoles have shown good anti-inflammatory potential in a rat model of acute inflammation. researchgate.net

The anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has also been investigated. rsc.org These compounds were found to inhibit the LPS-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org

Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound/Derivative Assay Key Findings Reference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) PGE2 production in LPS-stimulated RAW 264.7 cells Inhibited PGE2 production, comparable to selective COX-2 inhibitor NS-398. nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (CX-35) PGE2 production in LPS-stimulated RAW 264.7 cells Inhibited PGE2 production, comparable to selective COX-2 inhibitor NS-398. nih.gov
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones Carrageenan-induced mouse paw edema Protection up to 57.8%, some more active than indomethacin. Selective COX-1 inhibitors. mdpi.com
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) Inflammatory markers in diabetic rats Attenuated inflammatory markers. nih.gov
2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid Inflammatory cytokines in diabetic rats Ameliorated inflammatory cytokines. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Pro-inflammatory cytokine production in RAW264.7 cells Inhibited LPS-induced production of NO, IL-6, and TNF-α. rsc.org
Thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazoles Acute inflammation in rats Showed good anti-inflammatory potential compared to diclofenac. researchgate.net

Antioxidant Activity

Several thiazole derivatives have been investigated for their antioxidant properties, demonstrating potential to combat oxidative stress, a key factor in various diseases.

One study focused on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), a newly developed thiazole derivative. nih.gov This compound was found to attenuate oxidative stress markers by increasing the levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering the level of malondialdehyde (MDA). nih.gov Similarly, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibited antioxidant properties in streptozotocin-induced diabetic rats. nih.gov

A novel series of thiazole-based derivatives were designed and tested for their antiproliferative and antioxidant activities. nih.gov Among these, compounds 11d and 11f showed significant antioxidant activity at a concentration of 10 μM, with radical scavenging activities of 71% and 73%, respectively, which were comparable to the reference antioxidant Trolox (78%). nih.gov

Furthermore, a series of multifunctional thiazole sulfonamides were assessed for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells. Pretreatment with these compounds mitigated intracellular oxidative stress, indicating their antioxidant potential. nih.gov The antioxidant effects of both sulfonamide and thiazole derivatives have been noted in other studies as well. nih.gov

Table 2: In Vitro Antioxidant Activity of Thiazole Derivatives

Compound/Derivative Assay Key Findings Reference
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) Oxidative stress markers (GSH, CAT, SOD, MDA) Increased levels of GSH, CAT, SOD; decreased MDA. nih.gov
2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid Oxidative enzymes in diabetic rats Exhibited antioxidant properties. nih.gov
Thiazole-based derivatives 11d and 11f Radical scavenging activity 71% and 73% radical scavenging activity at 10 μM, respectively. nih.gov
Thiazole sulfonamides Intracellular oxidative stress in SH-SY5Y cells Mitigated intracellular oxidative stress. nih.gov

Other In Vitro Biological Activities of Thiazole Derivatives

Beyond anti-inflammatory and antioxidant effects, thiazole derivatives have shown promise in other therapeutic areas.

Antidiabetic Potential

The potential of thiazole derivatives in managing diabetes has been a subject of interest. Studies have shown that these compounds can positively impact glucose metabolism and insulin (B600854) sensitivity.

For example, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) was found to attenuate hyperglycemia, glucose intolerance, and insulin resistance in an animal model of type 2 diabetes. nih.gov Similarly, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrated antidiabetic potential by improving insulin sensitivity in diabetic rats. nih.gov The protective effects of thiazole derivatives against hyperglycemia have been noted in various in vitro and in vivo studies. nih.gov

Anticonvulsant Properties

Certain thiazole-bearing hybrid molecules have been synthesized and evaluated for their anticonvulsant activity. A study on thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores revealed promising results. mdpi.com

Specifically, compounds 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) , 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) , and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) showed excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com These findings suggest that these compounds may have a mixed mechanism of action, potentially involving the enhancement of GABA-ergic activity and the blockage of sodium channels. mdpi.com However, not all derivatives showed positive effects, with some even exhibiting pro-convulsant properties. mdpi.com

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives is an emerging area of research. These compounds may offer therapeutic benefits for neurodegenerative diseases.

A study investigating thiazole-carboxamide derivatives on AMPA receptors, which are critical for excitatory neurotransmission, found that these compounds acted as potent inhibitors of AMPAR-mediated currents. mdpi.com Specifically, the derivative TC-2 was the most powerful inhibitor across all tested subunits. By enhancing deactivation rates, these compounds show potential as neuroprotective agents. mdpi.com

Furthermore, novel thiazole sulfonamides have demonstrated neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage in human neuronal SH-SY5Y cells. nih.gov Pretreatment with these compounds led to improved cell viability, reduced lactate (B86563) dehydrogenase (LDH) leakage, and prevented mitochondrial dysfunction. nih.gov Thiazolidine-4-carboxylic acid derivatives have also been shown to reduce oxidative stress and neuroinflammation, which are implicated in neurodegeneration. researchgate.net

Table 3: Other In Vitro Biological Activities of Thiazole Derivatives

Activity Compound/Derivative Assay/Model Key Findings Reference
Antidiabetic 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) Animal model of type 2 diabetes Attenuated hyperglycemia, glucose intolerance, and insulin resistance. nih.gov
2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid Diabetic rats Improved insulin sensitivity. nih.gov
Anticonvulsant 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) Pentylenetetrazole-induced seizures and maximal electroshock seizure tests Excellent anticonvulsant activity. mdpi.com
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) Pentylenetetrazole-induced seizures and maximal electroshock seizure tests Excellent anticonvulsant activity. mdpi.com
(2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) Pentylenetetrazole-induced seizures and maximal electroshock seizure tests Excellent anticonvulsant activity. mdpi.com
Neuroprotective Thiazole-carboxamide derivative TC-2 AMPA receptors in HEK293T cells Potent inhibition of AMPAR-mediated currents. mdpi.com
Thiazole sulfonamides 6-OHDA-induced damage in SH-SY5Y cells Improved cell viability, reduced LDH leakage, prevented mitochondrial dysfunction. nih.gov
Thiazolidine-4-carboxylic acid derivatives Models of neuroinflammation and oxidative stress Reduced oxidative stress and neuroinflammation. researchgate.net

Future Directions and Research Opportunities

Rational Design and Lead Optimization of 4-Methylthiazole-2-carboximidamide Derivatives

The foundation of modern drug discovery lies in the principles of rational design and lead optimization, a strategy that is highly applicable to the this compound scaffold. This approach involves the systematic modification of a lead compound's chemical structure to improve its therapeutic properties while minimizing undesirable effects. By analyzing the structure-activity relationships (SAR) of existing derivatives, researchers can identify key pharmacophoric features and make targeted modifications.

For instance, a study focused on developing novel 2-amino-4-methylthiazole (B167648) analogues as inhibitors of GlcN-6-P synthase for antimicrobial applications. nih.gov The researchers synthesized a series of thiazole-carboximidamide derivatives and found that certain modifications led to excellent antimicrobial activity with low toxicity to mammalian cells. nih.gov This highlights the potential of rational design to fine-tune the biological activity of the this compound core. The process of hit-to-lead optimization is crucial in refining initial "hit" compounds identified from high-throughput screening into viable "lead" compounds with improved potency and more desirable physicochemical properties. nih.gov

Future efforts in this area will likely involve:

Systematic SAR studies: A comprehensive exploration of how different substituents on the thiazole (B1198619) ring and the carboximidamide moiety influence biological activity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic parameters.

Conformational analysis: Studying the three-dimensional structure of the molecules to understand how their shape influences their interaction with biological targets.

Hybridization with Other Bioactive Heterocyclic Scaffolds for Enhanced Potency

A promising strategy to develop more effective therapeutic agents is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity. This approach can lead to compounds with improved affinity, dual-acting mechanisms, or the ability to overcome drug resistance. The this compound scaffold is an ideal candidate for hybridization with other known bioactive heterocyclic systems.

Future research in this domain could explore the conjugation of this compound with:

Other antimicrobial heterocycles: To broaden the spectrum of activity and combat resistant strains.

Anticancer pharmacophores: To develop dual-action drugs that target multiple pathways in cancer cells.

Fragments of known enzyme inhibitors: To create highly specific and potent inhibitors for various therapeutic targets.

Application of Advanced Computational Methodologies for Novel Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a "virtual shortcut" that can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. nih.govbeilstein-journals.org These computational methods can be broadly categorized as either structure-based or ligand-based approaches and are instrumental throughout the drug discovery pipeline, from hit identification to lead optimization. nih.gov

In the context of this compound, computational tools can be employed in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. beilstein-journals.orgco-ac.com This information is crucial for understanding the mechanism of action and for designing more potent derivatives.

Virtual Screening: Large libraries of virtual compounds can be screened against a specific biological target to identify potential "hits" for further experimental investigation. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design new molecules with similar properties.

ADME/T Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to prioritize those with favorable pharmacokinetic profiles. nih.gov

Recent studies have successfully utilized computational methods, such as molecular docking and density functional theory (DFT) analysis, to investigate novel carboximidamide derivatives and their interactions with biological targets. nih.govresearchgate.net The application of these advanced computational methodologies will undoubtedly accelerate the discovery of novel and effective drugs based on the this compound scaffold.

Exploration of Novel Biological Targets and Polypharmacology

While much of the research on 4-methylthiazole (B1212942) derivatives has focused on specific therapeutic areas like antimicrobial and anticancer agents, there is significant potential for these compounds to interact with a broader range of biological targets. The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining recognition as a potential strategy for treating complex diseases.

Thiazole-containing compounds have already demonstrated a wide array of biological activities, including the inhibition of enzymes like xanthine (B1682287) oxidase, which is a target for treating hyperuricemia and gout. nih.gov Furthermore, certain thiazole derivatives have shown protective effects against hyperglycemia and have been investigated for their role in modulating inflammatory and oxidative stress markers. nih.gov

Future research should aim to:

Deorphanize targets: Employ screening assays and chemoproteomics to identify novel protein targets for this compound and its derivatives.

Investigate polypharmacological effects: Explore the potential of these compounds to modulate multiple pathways simultaneously, which could be beneficial for treating multifactorial diseases like cancer or neurodegenerative disorders.

Network pharmacology: Utilize systems-level analyses to understand the complex interactions between the drug, its targets, and the broader biological network. co-ac.com

By expanding the scope of biological investigation, researchers may uncover new and unexpected therapeutic applications for this versatile chemical scaffold.

Development of Prodrug Strategies for Improved Pharmacological Profiles

A significant challenge in drug development is ensuring that a potent and selective compound also possesses favorable pharmacokinetic properties, such as good solubility and oral bioavailability. The prodrug approach is a well-established strategy to overcome these hurdles. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov

This strategy can be particularly useful for improving the properties of this compound derivatives that may have limitations in their pharmacological profiles. For instance, if a compound exhibits poor water solubility, a hydrophilic moiety can be attached to create a more soluble prodrug. Conversely, if a compound has poor membrane permeability, its lipophilicity can be increased through the formation of a prodrug. nih.gov

Examples of successful prodrug strategies include the use of esters to mask carboxylic acids and improve permeability, and the attachment of phosphate (B84403) groups to enhance water solubility. nih.govnih.gov The design of an ideal prodrug requires careful consideration of several factors, including its stability at different pH levels, its resistance to hydrolysis during absorption, and the kinetics of its conversion to the active drug. nih.gov

Future research in this area could focus on:

Designing ester and amide prodrugs: To improve the oral absorption of polar this compound derivatives.

Developing phosphate or amino acid-based prodrugs: To enhance the aqueous solubility of lipophilic compounds.

Creating targeted prodrugs: That are activated by specific enzymes present at the site of action, thereby increasing efficacy and reducing off-target effects.

By implementing these prodrug strategies, the therapeutic potential of promising this compound derivatives can be more fully realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methylthiazole-2-carboximidamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions. For example, coupling aminoguanidine hydrochloride with thiazole intermediates in ethanol under LiCl catalysis yields derivatives with >97% purity . Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., LiCl) critically affect reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate high-purity products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the thiazole ring, carboximidamide group, and methyl substituent. Peaks at δ 2.4–2.6 ppm (methyl group) and δ 7.8–8.2 ppm (thiazole protons) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Melting point analysis : Compare experimental values (e.g., 269–274°C) with literature to confirm purity .

Q. What solvent systems and reaction conditions are most effective for functionalizing the carboximidamide group?

  • Methodology : Use polar aprotic solvents (e.g., DMF, acetonitrile) under reflux for nucleophilic substitutions. For example, iodine-mediated cyclization in DMF with triethylamine facilitates sulfur elimination to form fused heterocycles . Avoid protic solvents to prevent hydrolysis of the carboximidamide group .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Methodology :

  • Dose-response assays : Perform IC50_{50} studies across multiple cell lines (e.g., cancer vs. non-cancer) to identify selectivity .
  • Structural-activity relationships (SAR) : Compare derivatives with substituents like trifluoromethyl or acetyl groups to isolate key functional groups driving activity .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What computational strategies are suitable for predicting the binding affinity of this compound to therapeutic targets?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, viral proteases). Focus on hydrogen bonding with the carboximidamide group and hydrophobic interactions with the thiazole ring .
  • MD simulations : Conduct 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

Q. How do contradictory reports on synthetic yields arise, and how can reproducibility be improved?

  • Methodology :

  • Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and optimize reaction termination .
  • Catalyst screening : Test alternatives to LiCl (e.g., CuI or Pd catalysts) to enhance efficiency .
  • Controlled atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

  • Methodology :

  • Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites in liver microsomes .
  • Prodrug design : Modify the carboximidamide group with hydrolyzable esters to reduce acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.